molecular formula C14H21Cl2N5 B2534075 1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride CAS No. 2034479-25-7

1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride

Cat. No.: B2534075
CAS No.: 2034479-25-7
M. Wt: 330.26
InChI Key: UZACXQRSYYLVQF-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperazine ring with a pyrazinoindazole core, making it a versatile scaffold for drug development and other scientific applications.

Preparation Methods

The synthesis of 1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride typically involves multi-step synthetic routes. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is often carried out under basic conditions using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting intermediate is then deprotected and cyclized to form the desired piperazine derivative .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have also been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific functional groups introduced or modified during the process.

Comparison with Similar Compounds

1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the versatility it offers in various scientific and industrial applications.

Properties

IUPAC Name

1-piperazin-1-yl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5.2ClH/c1-2-4-12-11(3-1)13-14(16-7-10-19(13)17-12)18-8-5-15-6-9-18;;/h7,10,15H,1-6,8-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZACXQRSYYLVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCNCC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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